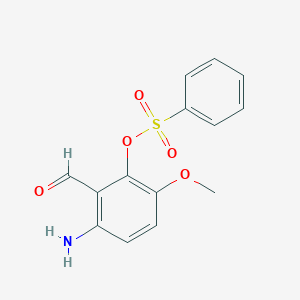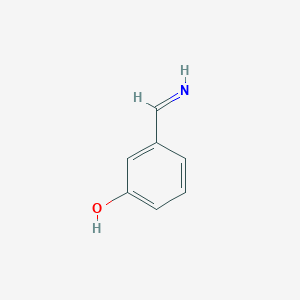
Acetic acid;5-methyl-2-prop-2-enylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;5-methyl-2-prop-2-enylphenol is a compound that combines the properties of acetic acid and a phenolic structure with a methyl and prop-2-enyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methyl-2-prop-2-enylphenol can be achieved through several methods. One common approach involves the alkylation of 5-methyl-2-prop-2-enylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve the continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. Catalysts such as zeolites or metal oxides may be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetic acid;5-methyl-2-prop-2-enylphenol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of hydroquinones or other reduced forms. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions are common for phenolic compounds. Halogenation, nitration, and sulfonation can occur using reagents like bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Scientific Research Applications
Acetic acid;5-methyl-2-prop-2-enylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;5-methyl-2-prop-2-enylphenol involves its interaction with various molecular targets. The phenolic structure allows it to act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its acetic acid moiety can participate in esterification reactions, modifying biological molecules and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler phenolic compound with similar reactivity but lacking the methyl and prop-2-enyl substituents.
5-Methyl-2-prop-2-enylphenol: Similar structure but without the acetic acid moiety.
Acetic acid: A simple carboxylic acid without the phenolic structure.
Uniqueness
Acetic acid;5-methyl-2-prop-2-enylphenol is unique due to its combined phenolic and acetic acid functionalities, which confer both antioxidant and acidic properties. This dual functionality makes it versatile for various applications in research and industry.
Properties
CAS No. |
59324-54-8 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
acetic acid;5-methyl-2-prop-2-enylphenol |
InChI |
InChI=1S/C10H12O.C2H4O2/c1-3-4-9-6-5-8(2)7-10(9)11;1-2(3)4/h3,5-7,11H,1,4H2,2H3;1H3,(H,3,4) |
InChI Key |
FZWRGSPYDPYLMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC=C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


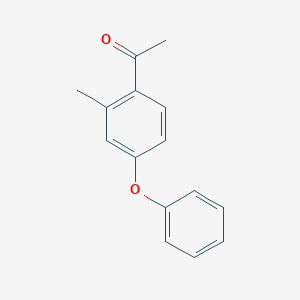
![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)
![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)
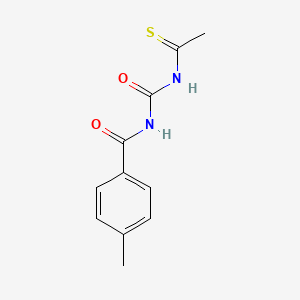
![N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14608700.png)



![5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14608715.png)
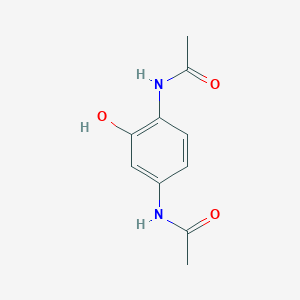
![1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14608733.png)
![Acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol](/img/structure/B14608740.png)
